3-Acetyl-N,N-diethyl-benzamide
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Overview
Description
3-Acetyl-N,N-diethyl-benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an acetyl group attached to the benzamide structure, which includes a benzene ring bonded to an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-N,N-diethyl-benzamide can be achieved through several methods. One common approach involves the acylation of N,N-diethylbenzamide with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also incorporate green chemistry principles, such as the use of environmentally friendly solvents and catalysts, to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-N,N-diethyl-benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The benzene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted benzamides.
Scientific Research Applications
3-Acetyl-N,N-diethyl-benzamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 3-Acetyl-N,N-diethyl-benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethylbenzamide: A related compound with similar structural features but lacking the acetyl group.
N,N-Dimethylbenzamide: Another similar compound with dimethyl groups instead of diethyl groups.
Uniqueness
3-Acetyl-N,N-diethyl-benzamide is unique due to the presence of the acetyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzamides and contributes to its specific applications and reactivity.
Properties
IUPAC Name |
3-acetyl-N,N-diethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-4-14(5-2)13(16)12-8-6-7-11(9-12)10(3)15/h6-9H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKAUTVHTYKIQFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC(=C1)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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